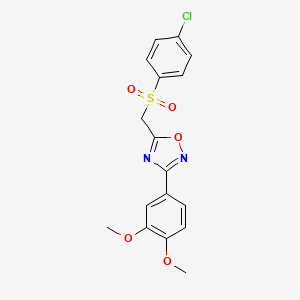

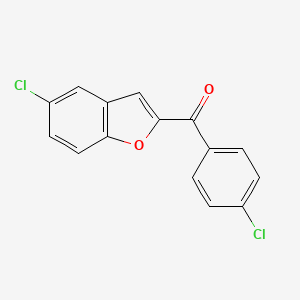

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CSPO and has been synthesized using various methods. The purpose of

Scientific Research Applications

Boron-Containing Drug Design

Boronic acids and their esters, including CPOD, are essential for designing new drugs and drug delivery systems. CPOD’s boron moiety makes it suitable for neutron capture therapy, a cancer treatment method that exploits boron’s ability to capture thermal neutrons and release destructive alpha particles. Researchers investigate CPOD’s stability and reactivity in water, considering its potential as a boron carrier for this therapy .

Anticancer Agents

CPOD’s structural features, such as the sulfonyl group and the oxadiazole ring, contribute to its potential as an anticancer agent. Researchers explore its cytotoxic effects on cancer cells, aiming to develop novel chemotherapeutic agents. Investigating its mechanism of action and selectivity against cancer cells is crucial .

Anti-Inflammatory Properties

The phenylsulfonyl group in CPOD suggests anti-inflammatory activity. Scientists study its effects on inflammatory pathways, including inhibition of pro-inflammatory enzymes (such as COX-2) and modulation of cytokine production. Understanding these mechanisms can guide drug development for inflammatory disorders .

Antibacterial and Antifungal Applications

CPOD’s aromatic rings and sulfonyl group may contribute to its antimicrobial properties. Researchers evaluate its efficacy against bacteria and fungi. Investigating its mode of action, potential synergies with existing antibiotics, and safety profile is essential for developing new antimicrobial agents .

Organic Electronics and Optoelectronics

CPOD’s electron-rich structure makes it interesting for organic electronics. Scientists explore its use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (OFETs). Its charge transport properties and stability under ambient conditions are critical factors in these applications .

Materials Science and Supramolecular Chemistry

CPOD’s unique architecture allows for supramolecular interactions. Researchers investigate its self-assembly behavior, crystal engineering, and host-guest interactions. These studies contribute to the design of functional materials, such as molecular sensors, switches, and porous frameworks .

Safety and Hazards

Future Directions

Oxadiazole derivatives, including the compound , have a broad range of chemical and biological properties, making them valuable building blocks in organic synthesis . They are of interest to researchers in the fields of medicinal and pharmaceutical chemistry , suggesting potential future directions for research and development in these areas.

properties

IUPAC Name |

5-[(4-chlorophenyl)sulfonylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O5S/c1-23-14-8-3-11(9-15(14)24-2)17-19-16(25-20-17)10-26(21,22)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKATZBOMLPLINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)

![(3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2733652.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2733653.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2733655.png)

![(E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide](/img/structure/B2733658.png)

![Ethyl 6-{[(4-fluoro-3-methylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2733662.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2733663.png)